Phenacylphosphonic Acid

Description

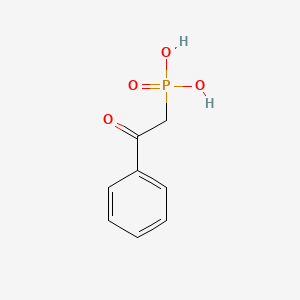

Structure

2D Structure

3D Structure

Properties

CAS No. |

4724-50-9 |

|---|---|

Molecular Formula |

C8H9O4P |

Molecular Weight |

200.13 g/mol |

IUPAC Name |

phenacylphosphonic acid |

InChI |

InChI=1S/C8H9O4P/c9-8(6-13(10,11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) |

InChI Key |

OTJLUSCKEQAWFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenacylphosphonic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenacylphosphonic acid and its derivatives. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a clear understanding of the key synthetic pathways.

Introduction

This compound and its derivatives are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and materials science. The presence of the phosphonic acid moiety, a known pharmacophore, imparts these molecules with the potential for a range of biological activities, including antimicrobial and antifungal properties. This guide will delve into the primary synthetic routes for these compounds, with a focus on the Michaelis-Arbuzov and Michaelis-Becker reactions, and the subsequent hydrolysis to the free acid. Furthermore, it will touch upon the synthesis of key derivatives and summarize their reported biological activities.

Core Synthetic Methodologies

The synthesis of this compound typically proceeds in two main stages: the formation of a dialkyl phenacylphosphonate ester, followed by the hydrolysis of the ester to the desired this compound.

Synthesis of Dialkyl Phenacylphosphonates via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely employed for the synthesis of phosphonate esters.[1][2] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[1][2] In the context of phenacylphosphonates, a phenacyl halide, most commonly phenacyl bromide, is reacted with a trialkyl phosphite, such as triethyl phosphite.

The reaction mechanism initiates with the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic α-carbon of the phenacyl halide, leading to the formation of a phosphonium salt intermediate.[1] The displaced halide ion then attacks one of the alkyl groups of the phosphonium salt in an SN2 reaction, resulting in the formation of the dialkyl phenacylphosphonate and an alkyl halide byproduct.[1]

Experimental Protocol: Synthesis of Diethyl Phenacylphosphonate

A detailed experimental protocol for the synthesis of diethyl phenacylphosphonate is as follows:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Reagents: Phenacyl bromide and a slight excess of triethyl phosphite are used. The reaction is typically performed without a solvent or in a high-boiling inert solvent.

-

Reaction Conditions: The triethyl phosphite is placed in the reaction flask and heated. Phenacyl bromide is then added dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is cooled to room temperature. The volatile alkyl halide byproduct is removed under reduced pressure. The remaining crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure diethyl phenacylphosphonate.

Quantitative Data:

| Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenacyl bromide, Triethyl phosphite | 1 : 1.1 | Neat | 150-160 | 3 | ~85 | [1] |

| Substituted Phenacyl bromides, Triethyl phosphite | Varies | Toluene | Reflux | 4-6 | 70-90 | [3] |

Synthesis of Dialkyl Phenacylphosphonates via the Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route to dialkyl phenacylphosphonates. This reaction involves the treatment of a dialkyl phosphite with a strong base to generate a sodium dialkyl phosphite, which then acts as a nucleophile and reacts with a phenacyl halide.

Experimental Protocol: Synthesis of Diethyl Phenacylphosphonate

-

Formation of Sodium Diethyl Phosphite: In a flame-dried, three-necked flask under a nitrogen atmosphere, sodium metal is dissolved in absolute ethanol to form sodium ethoxide. Diethyl phosphite is then added dropwise to the cooled solution to generate sodium diethyl phosphite.

-

Reaction with Phenacyl Halide: A solution of phenacyl bromide in an anhydrous solvent like diethyl ether or THF is added dropwise to the solution of sodium diethyl phosphite at a low temperature (e.g., 0 °C).

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: The precipitated sodium bromide is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Hydrolysis of Dialkyl Phenacylphosphonates to this compound

The final step in the synthesis of this compound is the hydrolysis of the dialkyl phenacylphosphonate ester. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: A round-bottom flask is fitted with a reflux condenser.

-

Reagents: Diethyl phenacylphosphonate is mixed with concentrated hydrochloric acid.

-

Reaction Conditions: The mixture is heated at reflux for an extended period (typically several hours) to ensure complete hydrolysis of both ester groups.

-

Work-up and Purification: After cooling, the reaction mixture is often concentrated under reduced pressure to remove excess HCl and water. The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an organic solvent mixture.

Synthesis of this compound Derivatives

The versatile phenacylphosphonate scaffold allows for the synthesis of a variety of derivatives, including those with substitutions on the aromatic ring and α-aminophosphonates.

Substituted Phenacylphosphonic Acids

Substituted phenacylphosphonic acids can be readily prepared by starting with the corresponding substituted phenacyl halides in the Michaelis-Arbuzov or Michaelis-Becker reaction. A range of substituents on the phenyl ring, such as alkyl, alkoxy, and halo groups, are generally well-tolerated in these reactions.

α-Aminophenacylphosphonic Acids

α-Aminophosphonic acids are important analogues of α-amino acids and often exhibit interesting biological activities. The synthesis of α-aminothis compound derivatives can be achieved through various methods, including the Kabachnik-Fields reaction. This three-component reaction involves the condensation of a ketone (in this case, a phenacylphosphonate), an amine, and a dialkyl phosphite.

Biological Activities

Phenolic compounds and their derivatives are known to possess a range of biological activities, including antimicrobial and antifungal properties.[4][5][6] The incorporation of a phosphonic acid group can enhance these activities.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The specific activity is often dependent on the nature of the substituents on the aromatic ring and the ester groups of the phosphonate. While comprehensive studies specifically on this compound are limited, related phenolic and phosphonate compounds have shown activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[5][6][7]

Quantitative Data on Biological Activity (Illustrative Examples from Related Compounds):

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Phenolic Acids | S. aureus | 1250 | [5] |

| Phenolic Acids | E. coli | >2500 | [4] |

| Caffeic Acid Phenethyl Ester | C. albicans | 1-64 | [7] |

Note: This table provides illustrative MIC values for related phenolic compounds to indicate the potential range of activity. Specific MIC values for this compound and its derivatives require further dedicated studies.

Conclusion

The synthesis of this compound and its derivatives is well-established, primarily relying on the robust Michaelis-Arbuzov and Michaelis-Becker reactions for the formation of the key C-P bond, followed by straightforward hydrolysis. The versatility of these synthetic routes allows for the preparation of a wide array of derivatives with potential applications in drug discovery, particularly in the development of new antimicrobial and antifungal agents. Further research into the biological activities of specifically tailored this compound derivatives is warranted to fully explore their therapeutic potential. This guide provides the foundational knowledge and detailed protocols necessary for researchers to embark on the synthesis and exploration of this promising class of compounds.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties [frontiersin.org]

- 7. Studies on the mode of action of the phenolic antibacterial agent fentichlor against Staphylococcus aureus and Escherichia coli. 3. The effect of fentichlor on the metabolic activities of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Phenacylphosphonic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenacylphosphonic Acid. Due to the limited availability of a complete, published dataset for this compound, this document focuses on the spectroscopic characteristics of its immediate precursor, Diethyl 2-oxo-2-phenylethylphosphonate, which can be converted to this compound through hydrolysis. The provided data serves as a crucial reference point for the synthesis and characterization of the target compound.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for Diethyl 2-oxo-2-phenylethylphosphonate.

Table 1: ¹H NMR Spectroscopic Data of Diethyl 2-oxo-2-phenylethylphosphonate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.98 - 7.95 | m | 2H | Aromatic (ortho-protons) | |

| 7.65 - 7.61 | m | 1H | Aromatic (para-proton) | |

| 7.53 - 7.49 | m | 2H | Aromatic (meta-protons) | |

| 4.19 - 4.12 | m | 4H | -O-CH₂- | |

| 3.84 | d | 2H | 22.5 | -CH₂-P |

| 1.31 | t | 6H | 7.1 | -CH₃ |

Note: Data obtained from publicly available spectra. Solvent and instrument frequency may vary.

Table 2: Infrared (IR) Spectroscopic Data of Diethyl 2-oxo-2-phenylethylphosphonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (Ketone) stretch |

| ~1250 | Strong | P=O stretch |

| ~1020 | Strong | P-O-C stretch |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

Note: Data represents typical absorption bands for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data of Diethyl 2-oxo-2-phenylethylphosphonate (GC-MS)

| m/z | Relative Intensity | Proposed Fragment |

| 256 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample (e.g., Diethyl 2-oxo-2-phenylethylphosphonate) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

³¹P NMR Acquisition: For phosphorus-containing compounds, acquire the phosphorus-31 NMR spectrum. A specific probe or tuning is required. Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like esters, Gas Chromatography (GC-MS) is a common method. For less volatile compounds like acids, Liquid Chromatography (LC-MS) or direct infusion with a suitable ionization source can be used.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Synthesis of this compound via Hydrolysis

This compound can be synthesized from Diethyl 2-oxo-2-phenylethylphosphonate through acid-catalyzed or base-catalyzed hydrolysis. A general procedure for acid-catalyzed hydrolysis is outlined below.

-

Reaction Setup: Dissolve Diethyl 2-oxo-2-phenylethylphosphonate in a suitable solvent (e.g., a mixture of water and ethanol).

-

Acid Addition: Add a strong acid, such as concentrated hydrochloric acid, to the solution.

-

Heating: Heat the reaction mixture to reflux for a period sufficient to ensure complete hydrolysis (monitoring by TLC or NMR is recommended).

-

Workup: After cooling, remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from an appropriate solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the precursor to the final product and its subsequent spectroscopic analysis.

Caption: Synthesis of this compound and subsequent spectroscopic analysis workflow.

The Structural Elucidation of Phenacylphosphonic Acid: A Technical Guide for Researchers

An In-depth Review of its Chemical Synthesis, Crystallization, and Potential in Drug Development

For Immediate Release

[City, State] – Phenacylphosphonic acid, a molecule of interest within the broader class of phosphonic acids, presents a compelling case for further investigation by researchers, scientists, and drug development professionals. While a definitive crystal structure for this compound has yet to be reported in publicly accessible crystallographic databases, this technical guide aims to provide a comprehensive overview of its synthesis, methods for crystallization, and the potential biological significance of the broader phosphonic acid class of compounds. This document will leverage data from closely related structures to infer potential structural characteristics and provide detailed experimental protocols relevant to its study.

Introduction to this compound and its Significance

This compound, systematically named (2-oxo-2-phenylethyl)phosphonic acid, is an organic compound featuring a phosphonic acid group attached to a phenacyl moiety. The phosphonic acid functional group is a structural analogue of the phosphate moiety, which is ubiquitous in biological systems. This analogy makes phosphonic and phosphinic acids valuable tools in drug discovery, often acting as competitive inhibitors for enzymes that interact with phosphate-containing substrates.[1] Their applications are wide-ranging, from bioactive drugs and pro-drugs to materials for bone targeting and medical imaging.[2][3] The presence of the phenacyl group, a common scaffold in medicinal chemistry, further enhances the potential for biological activity.

Synthesis and Crystallization: Experimental Protocols

General Synthesis of Phosphonic Acids

A common and versatile method for the synthesis of phosphonic acids is the Michaelis-Arbuzov reaction, followed by hydrolysis. The synthesis of this compound would likely proceed via the reaction of a phenacyl halide (e.g., phenacyl bromide) with a trialkyl phosphite, followed by acidic hydrolysis of the resulting dialkyl phosphonate ester.

A generalized workflow for this synthesis is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol for Synthesis (Hypothetical):

-

Michaelis-Arbuzov Reaction: To a solution of triethyl phosphite in an appropriate solvent (e.g., toluene), an equimolar amount of 2-bromoacetophenone (phenacyl bromide) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

-

Hydrolysis: After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude diethyl phenacylphosphonate is then subjected to acidic hydrolysis. This is typically achieved by refluxing with concentrated hydrochloric acid.[4]

-

Purification and Isolation: The aqueous solution is cooled, and the precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Crystallization Techniques for Phosphonic Acids

Obtaining high-quality crystals suitable for X-ray diffraction can be challenging for phosphonic acids due to their polarity and tendency to form oils or amorphous solids.[5] Several strategies can be employed:

-

Solvent Selection: Recrystallization from polar solvents like water, ethanol, or isopropanol is a common starting point.[5]

-

Salt Formation: Conversion of the phosphonic acid to a salt, for instance with an amine like dicyclohexylamine, can often facilitate crystallization.[5]

-

Vapor Diffusion: This technique, where a solution of the compound is allowed to slowly equilibrate with a vapor of a non-solvent, can yield high-quality single crystals.

-

Slow Evaporation: Allowing the solvent of a saturated solution to evaporate slowly at a constant temperature can also promote crystal growth.

Structural Insights from Related Compounds

In the absence of a determined crystal structure for this compound, we can look to the crystallographic data of analogous compounds to predict its likely structural features. Phenylphosphonic acid and its derivatives have been studied, and their crystal structures reveal key insights into the geometry and intermolecular interactions of the phosphonic acid group.

Table 1: Crystallographic Data for Selected Phenylphosphonic and Phenylphosphinic Acids

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Benzyl(phenyl)phosphinic acid | C₁₃H₁₃O₂P | Orthorhombic | P2₁2₁2₁ | 5.7326 | 12.3430 | 16.7794 | 90 |

Note: This table is populated with data for a related phosphinic acid due to the lack of direct data for this compound. The data illustrates typical parameters for such compounds.

The crystal packing of phosphonic acids is typically dominated by strong hydrogen bonding interactions between the phosphonic acid groups, leading to the formation of extended networks such as chains, sheets, or three-dimensional arrays. The P=O and P-OH groups are excellent hydrogen bond donors and acceptors.

Potential Biological Activity and Relevance in Drug Development

Phosphonic and phosphinic acids are recognized for their diverse biological activities, making them attractive scaffolds for drug discovery.[6][7] Their structural similarity to phosphates allows them to act as transition-state analogues and inhibitors of various enzymes.[8]

Potential Therapeutic Areas:

-

Enzyme Inhibition: Phosphonic acids have been successfully employed as inhibitors of proteases, polymerases, and enzymes involved in metabolic pathways.

-

Antiviral and Antibacterial Agents: The ability to mimic phosphate intermediates makes them effective inhibitors of viral and bacterial enzymes.

-

Bone Targeting: The phosphonate moiety has a high affinity for hydroxyapatite, the main mineral component of bone. This property is exploited for the development of drugs for bone diseases like osteoporosis.

The phenacyl moiety is also a common feature in many biologically active compounds, and its combination with a phosphonic acid group in this compound suggests a potential for interesting pharmacological properties.

Molecular Structure and Connectivity

The molecular structure of this compound consists of a central phosphorus atom bonded to a phenacyl group, a hydroxyl group, and a phosphoryl oxygen.

Caption: Molecular connectivity of this compound.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a solid foundation for researchers interested in this molecule. The outlined synthesis and crystallization protocols, along with the insights from related compounds and the known biological activities of phosphonic acids, should empower further investigation. The determination of the single-crystal X-ray structure of this compound is a critical next step to fully understand its solid-state properties and to guide the design of new derivatives with potential therapeutic applications. Computational methods for crystal structure prediction could also provide valuable insights in the absence of experimental data. The promising biological potential of the phosphonic acid class of compounds warrants a more detailed exploration of this compound and its analogues in the context of drug discovery and development.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. CSPBench: a benchmark and critical evaluation of Crystal Structure Prediction [arxiv.org]

- 3. (2-Oxo-3-phenylpropyl)phosphonic acid | C9H11O4P | CID 22135389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphonic acid, P-octadecyl- | C18H39O3P | CID 78451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. Crystal structure prediction: achievements and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The computational prediction of pharmaceutical crystal structures and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activity of Phenacylphosphonic Acid and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenacylphosphonic acid and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a range of biological activities with therapeutic potential. This technical guide provides an in-depth overview of the core biological activities, structure-activity relationships (SAR), and experimental methodologies related to these compounds, with a particular focus on their role as enzyme inhibitors.

Core Biological Activity: Enzyme Inhibition

The primary biological activity of this compound and its analogues lies in their ability to act as potent and selective enzyme inhibitors. The phosphonate moiety is a key structural feature, serving as a stable mimic of the phosphate group found in many biological substrates. This allows these compounds to interact with the active sites of various enzymes, particularly phosphatases, leading to the modulation of critical cellular signaling pathways.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

A significant area of investigation has been the inhibition of protein tyrosine phosphatases (PTPs) by this compound derivatives. PTPs are a family of enzymes that play crucial roles in regulating signal transduction pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin and leptin signaling pathways, making it a promising target for the treatment of diabetes and obesity.[1][2] Novel sulfonamides containing a difluoromethylene-phosphonate group have been discovered as potent inhibitors of PTP1B, with some compounds exhibiting IC50 or Ki values in the low nanomolar range.[3] The phosphonate group is crucial for binding to the active site of the phosphatase.

Quantitative Data on Biological Activity

The inhibitory potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory activities of a series of representative phosphonic acid derivatives against various enzymes.

| Compound | Target Enzyme | IC50 / Ki | Reference |

| Sulfonamide with difluoromethylene-phosphonate | Protein Tyrosine Phosphatase 1B (PTP1B) | Low nanomolar range | [3] |

| 2,3-dimethylphenyloxalylaminobenzoic acid | Protein Tyrosine Phosphatase 1B (PTP1B) | - | [1] |

| α-benzylaminobenzylphosphonic acid (BABPA) | Prostatic Acid Phosphatase (PAP) | Nanomolar range | [2] |

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their inhibitory potency and selectivity.

-

The Phosphonate Group: The phosphonic acid moiety is essential for activity, acting as a phosphate mimetic that binds to the catalytic site of target enzymes.[3]

-

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring of the phenacyl group can significantly impact binding affinity and selectivity.

-

Difluoromethylene Group: The introduction of a difluoromethylene group adjacent to the phosphonate can enhance inhibitory activity.[3]

Experimental Protocols

The evaluation of the biological activity of this compound and its analogues involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (General Protocol for PTP1B)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a defined amount of PTP1B enzyme to each well.

-

Add the different concentrations of the test compounds to the wells containing the enzyme and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of the substrate pNPP to each well.

-

Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound analogues)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizations of Pathways and Workflows

Signaling Pathway: Inhibition of PTP1B in Insulin Signaling

Caption: Inhibition of PTP1B by this compound analogues enhances insulin signaling.

Experimental Workflow: Enzyme Inhibition Assay

Caption: Workflow for determining the IC50 of enzyme inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Key structural features influencing the biological activity of phenacylphosphonic acids.

References

- 1. Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional significance and structure-activity relationship of food-derived PTP1B inhibitors [spkx.net.cn]

- 3. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs [beilstein-journals.org]

Phenacylphosphonic Acid: A Technical Guide to its Presumed Mechanism of Action as an Enzyme Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacylphosphonic acid and its derivatives represent a class of compounds with significant potential in drug discovery, primarily owing to their role as enzyme inhibitors. This technical guide consolidates the current understanding of the putative mechanism of action of this compound, focusing on its role as a transition-state analogue and an irreversible inhibitor. Due to a scarcity of direct research on this compound, this document extrapolates from studies on structurally and functionally related compounds, namely p-bromophenacyl bromide for phospholipase A2 inhibition and various phosphonate analogues for carboxypeptidase A inhibition. This guide provides a detailed examination of the targeted enzymes, the presumed inhibitory mechanisms, relevant signaling pathways, and generalized experimental protocols. All quantitative data for analogue compounds are presented for comparative analysis.

Introduction

Phosphonic acids are recognized as effective mimics of natural phosphates and carboxylates, and they can act as transition-state analogues in the inhibition of enzymes such as proteases and lipases[1]. The phenacyl moiety, on the other hand, is a known reactive group that can covalently modify active site residues, leading to irreversible inhibition[2][3][4]. The combination of these two functionalities in this compound suggests a dual potential for enzyme inhibition, making it a compound of significant interest in medicinal chemistry and drug development[5]. This guide will explore the theoretical mechanisms by which this compound is presumed to inhibit two key enzyme classes: Phospholipase A2 and Carboxypeptidase A.

Putative Mechanism of Action: Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes are critical mediators of inflammation through their hydrolysis of phospholipids to produce arachidonic acid, the precursor to prostaglandins and leukotrienes[6][7]. The phenacyl group is a key structural feature in known PLA2 inhibitors.

Irreversible Inhibition via Covalent Modification

The mechanism of PLA2 inhibition by phenacyl compounds is best understood through studies of p-bromophenacyl bromide (PBPAB) , a widely used irreversible inhibitor of PLA2[2][3][4]. It is proposed that this compound would act in a similar manner. The electrophilic carbonyl carbon of the phenacyl group is susceptible to nucleophilic attack by a histidine residue in the active site of PLA2. This results in the formation of a stable covalent bond, thereby permanently inactivating the enzyme[2][3][4].

dot

Caption: Irreversible inhibition of PLA2 by this compound.

Impact on Signaling Pathways

By inhibiting PLA2, this compound would block the release of arachidonic acid from the cell membrane. This, in turn, would disrupt the arachidonic acid cascade , leading to a downstream reduction in the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes[6][7].

dot

Caption: Inhibition of the arachidonic acid cascade.

Quantitative Data for PLA2 Inhibition by Analogues

| Compound | Enzyme Source | Assay Condition | IC50/Inhibition | Reference |

| p-Bromophenacyl Bromide | Guinea-pig uterus homogenate | Not specified | Inhibition of arachidonic acid release | [2] |

| p-Bromophenacyl Bromide | Hippocampal slices | Theta burst stimulation | 50 µM caused a large reduction in LTP | [3] |

| p-Bromophenacyl Bromide | Not specified | Standard reaction mixture | Concentration-dependent inhibition | [8] |

Putative Mechanism of Action: Inhibition of Carboxypeptidase A

Carboxypeptidase A is a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal peptide bonds[9][10]. The phosphonate group is a key structural feature in potent inhibitors of this enzyme.

Transition-State Analogue Inhibition

Phosphonate-containing molecules are excellent mimics of the tetrahedral transition state that forms during peptide bond hydrolysis by carboxypeptidase A[11]. The phosphonate group is thought to chelate the active site zinc ion and interact with key amino acid residues, thereby binding with very high affinity and blocking substrate access[12][13]. It is hypothesized that the phosphonate moiety of this compound would facilitate this mode of inhibition.

dot

Caption: Transition-state analogue inhibition of Carboxypeptidase A.

Quantitative Data for Carboxypeptidase A Inhibition by Phosphonate Analogues

The following table presents the inhibition constants (Ki) for several phosphonate-based inhibitors of carboxypeptidase A, illustrating the high potency of this class of compounds.

| Inhibitor | Ki | Reference |

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM | [11] |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM | [11] |

| ZAAP(O)F | 3 pM | [12] |

| 3-Phenyl-2-sulfamoyloxypropionic acid | µM range | [14] |

| DL-2-Benzyl-3-formylpropanoic acid | 0.48 µM | [15] |

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the current literature. However, standardized protocols for assessing enzyme inhibition can be adapted.

General Workflow for Enzyme Inhibition Assay

References

- 1. Aminophosphonic acids and derivatives. Synthesis and biological applications. | Semantic Scholar [semanticscholar.org]

- 2. Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 10. Carboxypeptidase - Wikipedia [en.wikipedia.org]

- 11. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of the complex of carboxypeptidase A with a strongly bound phosphonate in a new crystalline form: comparison with structures of other complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Sulfamide derivatives as transition state analogue inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Phenacylphosphonic Acid: A Journey Through its Discovery and Chemical Landscape

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenacylphosphonic acid, a fascinating organophosphorus compound, holds a unique position at the intersection of synthetic chemistry and potential biological activity. This technical guide delves into the discovery and history of this molecule, presenting a comprehensive overview of its synthesis, and exploring its characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols and a summary of key data to facilitate further investigation and innovation.

I. Discovery and Historical Context

The precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature. However, its emergence is intrinsically linked to the broader development of organophosphorus chemistry, particularly the exploration of α-ketophosphonates. The foundational reactions that enable the synthesis of such compounds, namely the Michaelis-Arbuzov and Michaelis-Becker reactions, were established in the late 19th and early 20th centuries. These powerful synthetic tools paved the way for the creation of a vast array of organophosphorus compounds, including the structural motif found in this compound.

Early research into β-ketophosphonates was largely driven by their utility as versatile synthetic intermediates. Their unique chemical reactivity, particularly in the Horner-Wadsworth-Emmons reaction for the formation of alkenes, made them valuable assets in organic synthesis. While a specific "discovery" paper for this compound itself is not prominent, its synthesis would have been a logical extension of the established methodologies for creating α-ketophosphonates.

II. Synthetic Methodologies

The preparation of this compound and its ester derivatives primarily relies on established methods for the formation of carbon-phosphorus bonds. The most common synthetic routes involve the reaction of a phenacyl halide with a trivalent phosphorus compound, followed by hydrolysis of the resulting phosphonate ester.

A. Synthesis of Diethyl Phenacylphosphonate

A widely employed precursor to this compound is its diethyl ester, diethyl phenacylphosphonate. A common method for its synthesis is a variation of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diethyl Phenacylphosphonate

-

Reaction: Phenacyl bromide is reacted with triethyl phosphite.

-

Procedure: A solution of phenacyl bromide in an inert solvent, such as toluene, is added dropwise to a stirred solution of triethyl phosphite at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is often exothermic and may require cooling. The reaction mixture is then stirred for several hours to ensure complete conversion.

-

Work-up: The reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude diethyl phenacylphosphonate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

B. Hydrolysis to this compound

The final step in the preparation of this compound is the hydrolysis of its corresponding dialkyl ester. This is typically achieved under acidic conditions.

Experimental Protocol: Hydrolysis of Diethyl Phenacylphosphonate

-

Reaction: Diethyl phenacylphosphonate is hydrolyzed using a strong acid, such as concentrated hydrochloric acid.

-

Procedure: Diethyl phenacylphosphonate is mixed with an excess of concentrated hydrochloric acid. The mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

-

Work-up: After the reaction is complete, the excess hydrochloric acid and water are removed under reduced pressure. The resulting crude this compound is then typically co-evaporated with a solvent like toluene to remove residual water.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system.

III. Quantitative Data Summary

While specific quantitative data for the initial discovery of this compound is not available, the following table summarizes typical reaction parameters for the synthesis of its diethyl ester, a key intermediate.

| Parameter | Value |

| Reactants | Phenacyl bromide, Triethyl phosphite |

| Solvent | Toluene |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-12 hours |

| Typical Yield | 70-90% |

IV. Potential Biological Activity and Signaling Pathways

Phosphonic acids are known to be effective mimics of phosphate and carboxylate groups, which are ubiquitous in biological systems. This structural analogy makes them promising candidates for enzyme inhibition. While specific studies on the biological activity of this compound are limited in the public domain, the broader class of α-ketophosphonates has been investigated for their potential as inhibitors of various enzymes.

Given the structural similarity of this compound to natural substrates, it is plausible that it could act as a competitive inhibitor for enzymes that process phenyl-containing keto-acids or phosphate esters. A hypothetical mechanism of competitive inhibition is depicted below.

Caption: Hypothetical competitive inhibition of an enzyme by this compound.

Further research is warranted to explore the specific biological targets of this compound and to elucidate its mechanism of action.

V. Experimental and Logical Workflows

The synthesis of this compound follows a logical and well-defined experimental workflow, starting from commercially available reagents. The process can be visualized as a two-step sequence.

Caption: Synthetic workflow for this compound.

VI. Conclusion

This compound, while not having a celebrated moment of discovery, represents a valuable member of the organophosphorus family. Its synthesis is achievable through robust and well-understood chemical reactions. The potential for this molecule to interact with biological systems, particularly as an enzyme inhibitor, remains an intriguing area for future exploration. This guide provides a solid foundation for researchers to build upon, offering detailed protocols and a structured overview of the current knowledge surrounding this compelling compound. Further investigation into its biological properties and applications could unlock new avenues in medicinal chemistry and drug development.

Phenacylphosphonic Acid: A Review of Its Chemical Landscape and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Phenacylphosphonic acid, a molecule containing a phosphonic acid group attached to a phenacyl moiety, represents an intriguing yet underexplored area within the broader field of organophosphorus chemistry. While the scientific literature on this specific compound is not extensive, an examination of related phosphonic acids and their derivatives provides a framework for understanding its potential synthesis, biological activities, and applications in drug discovery. This technical guide consolidates the available information on analogous compounds to offer a comprehensive overview of the core chemical principles and potential biological relevance of this compound.

Introduction to Phosphonic Acids

Phosphonic acids are a class of organophosphorus compounds characterized by a C-P bond, which imparts significant chemical stability compared to the P-O bond in phosphate esters.[1] This stability, combined with their ability to act as structural mimics of phosphates, has made them valuable tools in medicinal chemistry, particularly as enzyme inhibitors.[1] By replacing the labile ester oxygen of a phosphate with a carbon atom, phosphonates can bind to the active sites of enzymes without being hydrolyzed, leading to potent and often competitive inhibition.[1]

Synthesis of this compound and Its Esters

A plausible synthetic pathway for diethyl phenacylphosphonate would be the Michaelis-Arbuzov reaction. This reaction involves the treatment of a phenacyl halide (e.g., phenacyl bromide) with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphite on the electrophilic carbon of the phenacyl halide, followed by the elimination of an ethyl halide to yield the diethyl phenacylphosphonate.

The subsequent hydrolysis of the diethyl ester to this compound can be achieved under either acidic or basic conditions.[2] Acid-catalyzed hydrolysis, often employing strong acids like hydrochloric acid, can effectively cleave the ester groups.[2] Alternatively, alkaline hydrolysis with a base such as sodium hydroxide can also be employed.[2] The choice of hydrolytic conditions would depend on the overall stability of the phenacyl moiety.

Table 1: General Synthetic Approaches for Phosphonic Acids

| Reaction Type | Description | Key Reagents |

| Michaelis-Arbuzov Reaction | Forms a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide. | Trialkyl phosphite, Alkyl halide |

| Hydrolysis of Phosphonate Esters | Cleaves the ester groups of a phosphonate ester to yield the corresponding phosphonic acid. | Strong acid (e.g., HCl) or Strong base (e.g., NaOH) |

Potential Biological Activity and Enzyme Inhibition

The structural similarity of phosphonic acids to natural phosphates suggests that this compound could act as an inhibitor for various enzymes.[1] The phenacyl group, with its aromatic ring and carbonyl functionality, could provide specific interactions within an enzyme's active site, potentially leading to selective inhibition.

Phosphonic acid analogues of phenylglycine have been investigated as inhibitors of aminopeptidases.[3] These studies demonstrate that the aminophosphonate fragment binds in a highly uniform manner, while variations in the phenyl ring substitution influence the inhibitor's affinity.[3] This suggests that the phenacyl group of this compound could similarly influence its binding to target enzymes.

The general mechanism of action for phosphonate-based enzyme inhibitors often involves mimicking the tetrahedral transition state of substrate hydrolysis.[1] By presenting a stable, non-hydrolyzable analogue of the transition state, the phosphonate can bind tightly to the enzyme's active site and block its catalytic activity.

Diagram 1: General Mechanism of Competitive Enzyme Inhibition

Caption: Competitive inhibition workflow.

Potential Signaling Pathways

Given the lack of specific studies on this compound, its involvement in any particular signaling pathway is purely speculative. However, by inhibiting specific enzymes, it could theoretically modulate various cellular processes. For instance, if it were to inhibit a key kinase or phosphatase, it could have downstream effects on signaling cascades involved in cell growth, differentiation, or apoptosis.

Diagram 2: Hypothetical Signaling Pathway Modulation

Caption: Hypothetical enzyme inhibition by this compound.

Experimental Protocols

While no specific experimental protocols for this compound are available, this section provides generalized methodologies for the synthesis and evaluation of phosphonate-based enzyme inhibitors, which could be adapted for the study of this compound.

General Procedure for the Synthesis of Diethyl Phenacylphosphonate (Michaelis-Arbuzov Reaction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide (1.0 equivalent) in a suitable solvent such as toluene.

-

Addition of Reagent: Add triethyl phosphite (1.1 equivalents) dropwise to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl phenacylphosphonate.

General Procedure for the Hydrolysis of Diethyl Phenacylphosphonate

-

Reaction Setup: In a round-bottom flask, dissolve diethyl phenacylphosphonate (1.0 equivalent) in a suitable solvent (e.g., ethanol for basic hydrolysis or water for acidic hydrolysis).

-

Addition of Reagent: For acidic hydrolysis, add concentrated hydrochloric acid. For basic hydrolysis, add a solution of sodium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

-

Work-up:

-

Acidic Hydrolysis: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent.

-

Basic Hydrolysis: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the phosphonic acid. The precipitate can be collected by filtration and washed with cold water.

-

-

Purification: Further purify the this compound by recrystallization.

General Protocol for Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in a suitable buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the same buffer.

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add varying concentrations of this compound to the wells.

-

Pre-incubate the enzyme and inhibitor for a specific period.

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

-

-

Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram 3: Experimental Workflow for Synthesis and Inhibition Assay

Caption: Synthesis and enzyme inhibition assay workflow.

Conclusion and Future Directions

This compound remains a molecule with largely uncharted potential. Based on the well-established principles of phosphonate chemistry and their role as enzyme inhibitors, it is reasonable to hypothesize that this compound and its derivatives could exhibit significant biological activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening against a panel of relevant enzymes to identify potential targets. Subsequent structure-activity relationship (SAR) studies on derivatives of this compound could then be undertaken to optimize inhibitory potency and selectivity. Such a research program could unveil novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Phenacylphosphonic Acid

Disclaimer: Specific safety and toxicological data for Phenacylphosphonic Acid is limited. The following guide is based on data for the closely related compound, Phenylphosphonic Acid, and general principles of chemical safety for handling acidic and potentially hazardous compounds. Researchers should always consult the most recent Safety Data Sheet (SDS) for any chemical before use and perform a thorough risk assessment.

Introduction

This compound is an organic compound containing a phosphonic acid functional group attached to a phenacyl group. While specific applications and biological activities of this particular compound are not widely documented, phosphonic acids, in general, are utilized for their bioactive properties, as structural analogs of phosphate moieties, and in materials science.[1][2] Their structural similarity to amino acids allows them to act as antagonists and inhibit enzymes involved in amino acid metabolism.[3] This guide provides a comprehensive overview of the known safety and handling procedures relevant to this compound, drawing from data on analogous compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C6H7O3P | [4] |

| Appearance | Off-white powder/solid | [4] |

| Odor | Odorless | [4] |

| CAS Number | 1571-33-1 | [4] |

Hazard Identification and Toxicology

Based on the available Safety Data Sheets for Phenylphosphonic Acid, this compound should be treated as a hazardous substance.

GHS Hazard Classification: [4][5]

-

Acute Oral Toxicity: Category 4 (Harmful if swallowed)[4][5]

-

Skin Corrosion/Irritation: Category 1A/2 (Causes severe skin burns and eye damage / Causes skin irritation)[4][5]

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[4]

-

Specific target organ toxicity - single exposure: Category 3 (May cause respiratory irritation)[4]

-

Corrosive to Metals: Category 1 (May be corrosive to metals)[5]

-

Hazardous to the Aquatic Environment, long-term hazard: Category 2 (Toxic to aquatic life with long lasting effects)[5]

Toxicological Summary:

While specific LD50 or LC50 data for this compound is not available, the related Phenylphosphonic Acid is harmful if swallowed and causes severe irritation and potential burns to the skin, eyes, and respiratory tract.[4][5] Inhalation of dust may cause respiratory irritation.[4] The chemical, physical, and toxicological properties have not been thoroughly investigated.[5][6]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE): [4][7][10]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][10]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA-approved respirator.[10]

General Handling Practices: [7][9][11]

-

Avoid breathing dust.[9]

-

Do not get in eyes, on skin, or on clothing.[9]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Keep containers tightly closed when not in use.[4]

-

Use the "buddy system" when working with hazardous chemicals.[11]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:[4][9][10]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4][10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4][10]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.[4][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4][10]

Storage and Disposal

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9]

-

Store away from incompatible materials such as strong bases and oxidizing agents.[9]

-

Store in a corrosives-compatible cabinet.[9]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.[5]

-

Contaminated packaging should be disposed of in the same manner as the product.

Experimental Protocols: Synthesis of Phenylphosphonic Acid

Synthesis of Phenylphosphonic Acid by Oxidation of Phenylphosphinic Acid: [12]

-

Melt Phenylphosphinic Acid: In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of phenylphosphinic acid.

-

Add Nitric Acid: Once the temperature reaches 100 °C, carefully add 3.5 mL (54.4 mmol) of concentrated nitric acid.

-

Cooling and Extraction: After the reaction mixture has cooled to room temperature, pour the resulting yellow solid into 100 mL of water.

-

Extract the product with three 50 mL portions of diethyl ether.

-

Drying and Recrystallization: Combine the organic phases and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from diethyl ether to obtain a colorless solid.

Potential Biological Activity and Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, phosphonic and phosphinic acids are known to act as structural analogs of phosphate-esters and carboxylic acids, often functioning as competitive inhibitors of enzymes.[13] For instance, they can inhibit enzymes involved in amino acid metabolism.[3] Based on this general activity, a hypothetical signaling pathway is presented below.

Conclusion

This compound should be handled with care due to its potential corrosive and toxic properties, based on data from analogous compounds. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize risk. Further research is needed to fully characterize the toxicological and biological properties of this specific compound.

References

- 1. d-nb.info [d-nb.info]

- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sop.mcmaster.ca [sop.mcmaster.ca]

- 8. Safety Guideline [chemtrack.org]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. earth.utah.edu [earth.utah.edu]

- 12. rsc.org [rsc.org]

- 13. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Phenacylphosphonic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenacylphosphonic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by hydrolysis to yield the final phosphonic acid.

Synthesis Pathway Overview

The most common and efficient method for preparing this compound is a two-step synthesis. The first step is the Michaelis-Arbuzov reaction, which forms the carbon-phosphorus bond. This reaction involves the treatment of a phenacyl halide, typically phenacyl bromide, with a trialkyl phosphite, such as triethyl phosphite. The resulting product is a dialkyl phenacylphosphonate ester.

The second step is the hydrolysis of the dialkyl phenacylphosphonate to the desired this compound. This can be achieved through several methods, with the most prevalent being acidic hydrolysis using a strong acid like hydrochloric acid (HCl) or through the milder McKenna procedure, which utilizes bromotrimethylsilane (TMSBr) followed by alcoholysis.

Experimental Protocols

Method 1: Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Phenacylphosphonate

This protocol describes the synthesis of the intermediate, diethyl phenacylphosphonate, from phenacyl bromide and triethyl phosphite.

Materials:

-

Phenacyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas.

-

Under a stream of nitrogen or argon, add phenacyl bromide (1 equivalent) and anhydrous toluene to the flask.

-

Slowly add triethyl phosphite (1.1 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.

-

After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 110 °C) and maintain it for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

The crude diethyl phenacylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Acidic Hydrolysis of Diethyl Phenacylphosphonate

This protocol details the conversion of diethyl phenacylphosphonate to this compound using concentrated hydrochloric acid.[1]

Materials:

-

Diethyl phenacylphosphonate

-

Concentrated hydrochloric acid (37%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

Place diethyl phenacylphosphonate (1 equivalent) in a round-bottom flask.

-

Add a sufficient amount of concentrated hydrochloric acid to dissolve the ester.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC or by the disappearance of the ester spot.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess HCl under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Method 3: McKenna Hydrolysis of Diethyl Phenacylphosphonate

This protocol describes a milder method for the hydrolysis of diethyl phenacylphosphonate using bromotrimethylsilane.

Materials:

-

Diethyl phenacylphosphonate

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (anhydrous)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry, inert atmosphere, dissolve diethyl phenacylphosphonate (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add bromotrimethylsilane (2.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction for the formation of the silyl ester intermediate.

-

After the reaction is complete, carefully add methanol to the mixture to quench the excess TMSBr and hydrolyze the silyl ester.

-

Stir the solution for an additional 1-2 hours.

-

Remove all volatile components under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization.

Data Presentation

| Step | Reaction | Reactants | Key Reagents/Catalysts | Typical Yield (%) | Reaction Time (h) | Ref. |

| 1 | Michaelis-Arbuzov | Phenacyl bromide, Triethyl phosphite | None | 85-95 | 3-4 | |

| 2a | Acidic Hydrolysis | Diethyl phenacylphosphonate | Conc. HCl | 70-85 | 8-12 | [1] |

| 2b | McKenna Hydrolysis | Diethyl phenacylphosphonate | TMSBr, Methanol | 80-95 | 4-6 |

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Caption: Primary hydrolysis pathways for diethyl phenacylphosphonate.

References

Applications of Phenacylphosphonic Acid in Medicinal Chemistry: A Focus on Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phenacylphosphonic acid and its derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily recognized for their potent and selective inhibition of serine proteases. These enzymes play crucial roles in a multitude of physiological processes, and their dysregulation is implicated in various diseases, making them attractive targets for therapeutic intervention. The phenacylphosphonate scaffold serves as an effective mimic of the tetrahedral transition state of peptide bond hydrolysis, the key mechanism of action for serine proteases. This allows for high-affinity binding to the active site of these enzymes, leading to their inhibition.

The primary application of this compound derivatives lies in the study and potential treatment of diseases characterized by excessive serine protease activity. One of the most extensively studied targets is α-chymotrypsin, a digestive enzyme that serves as a model for understanding the function of other medically relevant serine proteases. The inhibition of α-chymotrypsin by phenacylphosphonates is well-documented, with studies demonstrating a stereoselective interaction, where one enantiomer of the inhibitor exhibits significantly higher potency. This specificity provides a valuable tool for probing the active site of serine proteases and for the rational design of more targeted inhibitors.

The mechanism of inhibition involves the formation of a stable covalent bond between the phosphorus atom of the phenacylphosphonate and the hydroxyl group of the active site serine residue (Ser-195 in chymotrypsin). This effectively inactivates the enzyme. The phenacyl moiety of the inhibitor occupies the S1 specificity pocket of the enzyme, contributing to the binding affinity and selectivity.

While the main focus of research has been on their role as serine protease inhibitors, the phosphonate group's ability to mimic phosphate esters suggests potential applications in targeting other enzyme classes, such as kinases and phosphatases. However, the current body of literature predominantly supports their use in the context of serine protease-mediated pathologies. Further research may uncover broader therapeutic potential for this versatile class of compounds.

Quantitative Data Summary

The inhibitory potency of this compound derivatives against serine proteases is typically quantified by second-order rate constants (kᵢ). The following table summarizes the kinetic data for the inhibition of α-chymotrypsin by various substituted phenacyl methylphosphonates.

| Inhibitor (Phenacyl Methylphosphonate Derivative) | Enantiomer | Second-Order Rate Constant (kᵢ, M⁻¹s⁻¹) |

| 4-H-phenacyl methylphosphonate | Levorotatory | 37,000 |

| Dextrorotatory | 400 | |

| 4-CH₃-phenacyl methylphosphonate | Levorotatory | 770,000 |

| Dextrorotatory | 640 | |

| 4-OCH₃-phenacyl methylphosphonate | Levorotatory | Not specified |

| Dextrorotatory | Not specified | |

| 4-Cl-phenacyl methylphosphonate | Levorotatory | Not specified |

| Dextrorotatory | Not specified | |

| 4-NO₂-phenacyl methylphosphonate | Levorotatory | Not specified |

| Dextrorotatory | Not specified |

Note: Specific values for some derivatives were not available in the reviewed literature. The data clearly indicates a significant stereoselectivity in the inhibition, with the levorotatory enantiomers being substantially more potent.

Experimental Protocols

Synthesis of Diethyl Phenacylphosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of a representative phenacylphosphonate ester, diethyl phenacylphosphonate, using the Michaelis-Arbuzov reaction.[1]

Materials:

-

2-Bromoacetophenone (phenacyl bromide)

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1 equivalent) in anhydrous toluene.

-

Add triethyl phosphite (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure diethyl phenacylphosphonate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.

In Vitro Inhibition Assay of α-Chymotrypsin

This protocol outlines a method to determine the inhibitory activity of diethyl phenacylphosphonate against α-chymotrypsin by monitoring the hydrolysis of a chromogenic substrate.

Materials:

-

α-Chymotrypsin from bovine pancreas (lyophilized powder)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl phenacylphosphonate (inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer. The final concentration in the assay should be in the nanomolar range (e.g., 10 nM).

-

Prepare a stock solution of the substrate (SAAPpNA) in DMSO. The final concentration in the assay should be around the Kₘ value for the enzyme (e.g., 0.1-0.5 mM).

-

Prepare a stock solution of diethyl phenacylphosphonate in DMSO. Prepare serial dilutions to test a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the Tris-HCl buffer to each well.

-

Add the desired volume of the inhibitor solution (or DMSO for the control) to the appropriate wells.

-